molecular formula C12H14N2 B1618810 3-(pyrrolidin-2-yl)-1H-indole CAS No. 3766-03-8

3-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B1618810
CAS No.: 3766-03-8
M. Wt: 186.25 g/mol
InChI Key: MAVAXPFTVGSHTB-UHFFFAOYSA-N
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Description

3-(pyrrolidin-2-yl)-1H-indole: is a compound that features a pyrrolidine ring attached to an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(pyrrolidin-2-yl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the pyrrolidine ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: N-alkylated or N-acylated indole derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog that lacks the indole structure.

    Indole: A simpler analog that lacks the pyrrolidine ring.

    Pyrrolidinone: A related compound with a lactam structure.

Uniqueness: 3-(pyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

3-pyrrolidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVAXPFTVGSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958700
Record name 3-(Pyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3766-03-8
Record name Indole, 3-(2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyrrolidin-2-yl)-1H-indole
Reactant of Route 2
3-(pyrrolidin-2-yl)-1H-indole
Reactant of Route 3
3-(pyrrolidin-2-yl)-1H-indole
Reactant of Route 4
3-(pyrrolidin-2-yl)-1H-indole
Reactant of Route 5
3-(pyrrolidin-2-yl)-1H-indole
Reactant of Route 6
3-(pyrrolidin-2-yl)-1H-indole

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